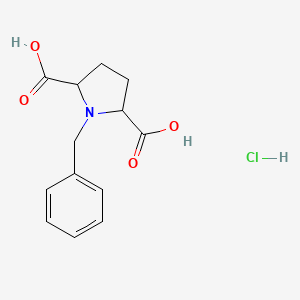
1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride
Vue d'ensemble
Description
1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C13H16ClNO4 . It is a white to off-white solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Benzylpyrrolidine-2,5-dicarboxylic acid is 1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18) . This indicates that the molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The benzyl group is attached to one of the carbon atoms in the ring, and the dicarboxylic acid groups are attached to two other carbon atoms in the ring .Physical And Chemical Properties Analysis
1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride is a white to off-white solid . It has a molecular weight of 285.72 . The compound is stable at room temperature .Applications De Recherche Scientifique
Pharmacological Tool Development
1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride has been studied for its potential as a pharmacological tool. A derivative of this compound, 1-benzyl-APDC, was synthesized and analyzed for its activity on metabotropic glutamate receptors (mGluRs). The findings indicated promising selectivity for the mGluR6 subtype, highlighting its potential utility in pharmacological research (Tueckmantel et al., 1997).
Antimicrobial Applications
The compound and its derivatives have been explored for antimicrobial applications. A study on microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and related compounds revealed potent antimicrobial properties, particularly in 1-acetyl-2-benzylpyrrolidine-2-carboxamide, against various microbial strains (Sreekanth & Jha, 2020).
Coordination Chemistry and Magnetic Properties
The compound has been used in coordination chemistry to form complex structures with metal ions. For instance, its reaction with CoII and other metal ions in the presence of certain ligands led to the formation of coordination networks with interesting magnetic properties, demonstrating its potential in materials science and nanotechnology (Plater et al., 1999).
Electrophilic Trapping and Metabolism Studies
1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride has been used in studies to understand the trapping of electrophilic species generated during metabolism. The research provides insights into the metabolism of xenobiotics and the formation of potentially toxic intermediates, contributing to our understanding of drug metabolism and toxicity (Ho & Castagnoli, 1980).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
1-benzylpyrrolidine-2,5-dicarboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4.ClH/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXLPJHRSOJDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693863 | |
| Record name | 1-Benzylpyrrolidine-2,5-dicarboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride | |
CAS RN |
325146-20-1 | |
| Record name | 1-Benzylpyrrolidine-2,5-dicarboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride](/img/structure/B1523474.png)
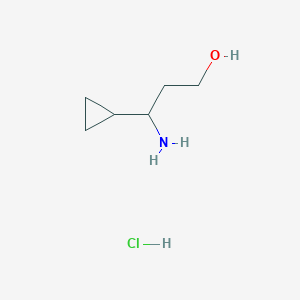


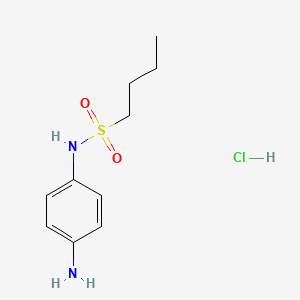
![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)

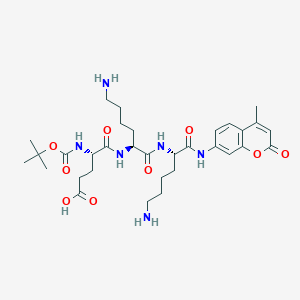
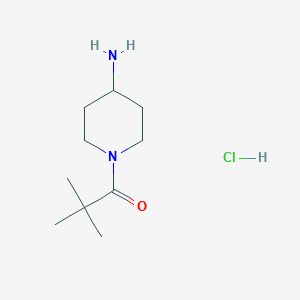
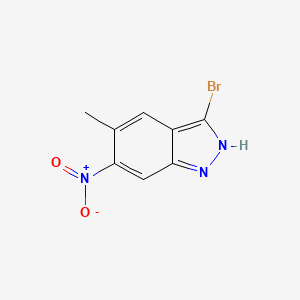

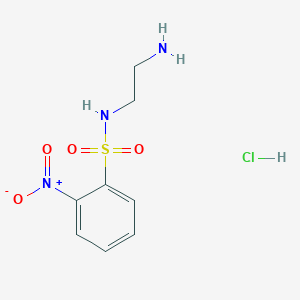

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)